(R)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-yl acetate
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Overview
Description
®-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-yl acetate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a fused imidazole and pyridine ring system. The acetate group attached to the 8th position of the tetrahydroimidazo[1,2-a]pyridine ring adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-yl acetate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines are some of the methods used to synthesize imidazole derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, facilitated by reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
®-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-yl acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and targets.
Mechanism of Action
The mechanism of action of ®-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: This compound shares a similar core structure but lacks the acetate group.
Imidazo[1,2-a]pyrimidine: Another related compound with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,5-a]pyridine: This compound has a different ring fusion pattern but similar chemical properties
Uniqueness
®-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-yl acetate is unique due to the presence of the acetate group, which can influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
[(8R)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl] acetate |
InChI |
InChI=1S/C9H12N2O2/c1-7(12)13-8-3-2-5-11-6-4-10-9(8)11/h4,6,8H,2-3,5H2,1H3/t8-/m1/s1 |
InChI Key |
WZCIIPLJSZOTHB-MRVPVSSYSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CCCN2C1=NC=C2 |
Canonical SMILES |
CC(=O)OC1CCCN2C1=NC=C2 |
Origin of Product |
United States |
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